N-benzyl-3-phenylprop-2-enamide
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Overview
Description
N-benzyl-3-phenylprop-2-enamide is an organic compound with the molecular formula C16H15NO It is a derivative of cinnamic acid and is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenyl group attached to the prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-3-phenylprop-2-enamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with benzylamine under specific conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-benzyl-3-phenylprop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-benzyl-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the central nervous system. The compound may also inhibit certain enzymes involved in the progression of diseases, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N-benzyl-3-phenylprop-2-enamide can be compared with other similar compounds such as:
N-phenylmethacrylamide: Similar in structure but lacks the benzyl group, which may affect its reactivity and biological activity.
N-benzylcinnamamide: Shares the benzyl and cinnamamide moieties but differs in the position of the double bond, influencing its chemical properties.
Uniqueness: The presence of both benzyl and phenyl groups in this compound contributes to its unique chemical reactivity and potential biological activities, distinguishing it from other related compounds .
Properties
Molecular Formula |
C16H15NO |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-benzyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18) |
InChI Key |
MPWRITRYGLHZBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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